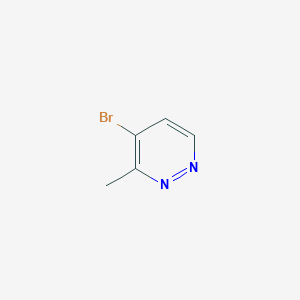
4-Bromo-3-methylpyridazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-3-methylpyridazine is an organic compound belonging to the pyridazine family, characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 2. The presence of a bromine atom at position 4 and a methyl group at position 3 distinguishes this compound. Pyridazines are known for their diverse biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-3-methylpyridazine typically involves the bromination of 3-methylpyridazine. One common method includes the reaction of 3-methylpyridazine with bromine in the presence of a suitable solvent like acetic acid. The reaction is carried out under controlled temperature conditions to ensure selective bromination at the desired position.
Industrial Production Methods: For industrial-scale production, the process involves the use of 3-methylpyridazine as the starting material, which is then subjected to bromination using bromine or other brominating agents. The reaction is optimized for high yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-3-methylpyridazine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles like amines or thiols in the presence of a base.
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.
Major Products: The major products formed from these reactions include various substituted pyridazines, which can be further functionalized for specific applications.
Scientific Research Applications
4-Bromo-3-methylpyridazine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new drugs targeting specific enzymes or receptors.
Industry: Utilized in the synthesis of agrochemicals and other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 4-Bromo-3-methylpyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the pyridazine ring play crucial roles in binding to these targets, modulating their activity. The exact pathways and molecular interactions depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
3-Bromo-4-methylpyridazine: Similar structure but with different substitution pattern.
4-Chloro-3-methylpyridazine: Chlorine atom instead of bromine.
4-Bromo-3-ethylpyridazine: Ethyl group instead of methyl group.
Uniqueness: 4-Bromo-3-methylpyridazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromine atom at position 4 and the methyl group at position 3 allows for selective reactions and interactions, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C5H5BrN2 |
|---|---|
Molecular Weight |
173.01 g/mol |
IUPAC Name |
4-bromo-3-methylpyridazine |
InChI |
InChI=1S/C5H5BrN2/c1-4-5(6)2-3-7-8-4/h2-3H,1H3 |
InChI Key |
YCSDPOLIWCENQL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CN=N1)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


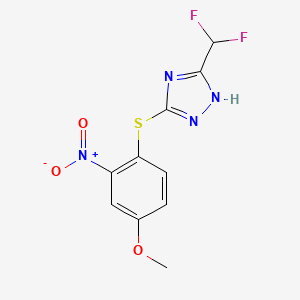
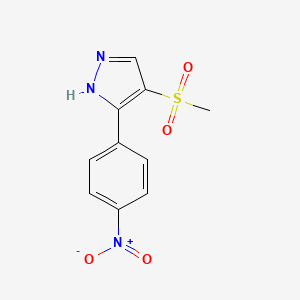

![4-(5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-2-yl)thiomorpholine](/img/structure/B15056008.png)
![8-Oxo-6,8-dihydro-5H-pyrano[3,4-b]pyridine-6-carboxylic acid](/img/structure/B15056036.png)
![1-(6-Bromobenzo[d]oxazol-2-yl)ethanone](/img/structure/B15056042.png)
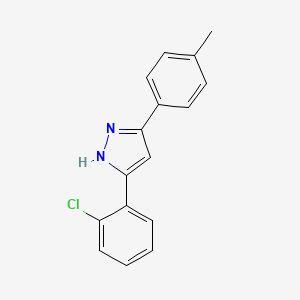

![2-(6-(p-Tolyl)thiazolo[3,2-b][1,2,4]triazol-5-yl)acetic acid](/img/structure/B15056061.png)
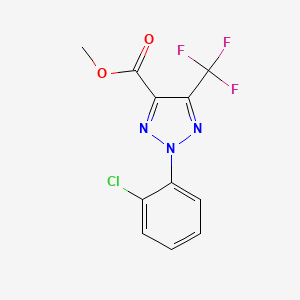
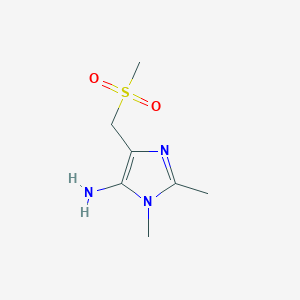
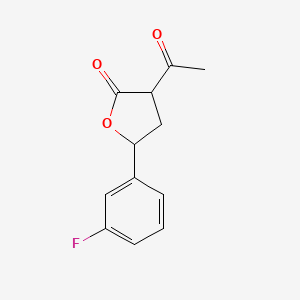
![4-(4-Bromophenyl)-5-(methylsulfonyl)-1H-thieno[2,3-c]pyrazol-3-amine](/img/structure/B15056075.png)
![Ethyl 6-cyano-3-methylfuro[2,3-b]pyridine-2-carboxylate](/img/structure/B15056077.png)
